1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13(25)14-2-4-15(5-3-14)19(26)22-8-10-23(11-9-22)20-21-17-7-6-16(24(27)28)12-18(17)29-20/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWFCRYRCBTXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.
Introduction of Piperazine Moiety: The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to introduce the piperazine moiety.
Final Coupling: The final step involves coupling the intermediate with ethanone derivatives under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Formation of the Piperazine Ring
The piperazine core is typically synthesized via cyclization of amine precursors . For example, the reaction of aniline derivatives with acetic acid, bromine, and ammonium thiocyanate can generate intermediate thiazole structures, which are further functionalized .
Nitrobenzo[d]thiazole Moiety
The nitrobenzo[d]thiazole group is synthesized through Knoevenagel condensation or coupling reactions . For instance, 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in ethanol using a piperidine catalyst to form substituted thiazoles . Subsequent nitration or thiocyanation introduces the nitro group .
Aryl Ketone Linkage
The phenyl ethanone backbone is connected to the piperazine via acylation . For example, chloroacetyl chloride reacts with intermediates like 2-amino-6-thiocyanatobenzo[d]thiazole to form amide bonds .
Piperazine Formation
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Aniline derivatives, acetic acid, bromine, ammonium thiocyanate | Intermediate thiazole structures |
| Acylation | Chloroacetyl chloride, DMF/DMSO, base (e.g., triethylamine) | Piperazine-1-carbonyl derivatives |
Coupling Reactions
Hydrolysis
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Ester Groups : If present, hydrolysis under acidic/basic conditions yields carboxylic acids.
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Amide Bonds : Piperazine-1-carbonyl groups may hydrolyze to form amines or carboxylic acids under extreme conditions.
Nucleophilic Substitution
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Piperazine Ring : Alkylation or acylation at the nitrogen atoms to form secondary/tertiary derivatives.
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Nitro Group : Reduction to amine (e.g., via hydrogenation with Pd/C) or conversion to azo compounds via diazotization .
Thiazole Ring Reactions
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Electrophilic Substitution : Nitration, bromination, or coupling with diazonium salts .
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Coupling Reactions : Formation of azo dyes via reactions with aromatic diazonium salts .
Structural Optimization
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Piperazine Modifications : Substitutions at the piperazine nitrogen influence biological activity. For example, acylation enhances lipophilicity, potentially improving drug permeability.
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Nitrobenzothiazole Substituents : Electron-withdrawing groups (e.g., nitro) increase reactivity in electrophilic substitution reactions .
Biological Activity
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Anticancer Potential : Benzothiazole derivatives exhibit VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range .
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Antimicrobial Effects : Piperazine-sulfonamide hybrids show antimicrobial properties, though specific data for this compound is limited.
Stability and Solubility
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Physical Properties : Likely stable under normal conditions but sensitive to strong acids/bases. Solubility is typically poor in water but good in organic solvents.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and piperazine exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone showed moderate to strong activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Compound C | P. aeruginosa | 12 µg/mL |
These results suggest that the presence of the nitrobenzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects
In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds have suggested favorable absorption, distribution, metabolism, and excretion characteristics, which are essential for effective drug development.
Mechanism of Action
The mechanism of action of 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences in pharmacology, synthesis, and physicochemical properties:
Key Observations:
Nitro Group Impact : The target compound’s 6-nitrobenzothiazole moiety may confer stronger DNA-binding or enzyme-inhibitory activity compared to chloro/methyl analogs (e.g., vs. ).
Piperazine Linker: Piperazine-carbonyl derivatives (target and 6a) show superior antiproliferative activity over non-carbonyl analogs (e.g., thiourea derivatives in ), likely due to improved target affinity.
Pharmacokinetics : Nitro-substituted compounds often exhibit slower metabolic clearance than halogenated analogs but may face toxicity risks due to nitroreductase activation .
Antimicrobial vs. Anticancer : Imidazole-containing derivatives () excel in antimicrobial activity, while benzothiazole-piperazine hybrids (target, ) are more potent in antiproliferative assays.
Biological Activity
1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone, a compound featuring a complex structure with potential pharmacological applications, has garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a piperazine ring, a nitrobenzo[d]thiazole moiety, and an ethanone group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrobenzo[d]thiazole component is known for its antimicrobial and anticancer properties. The piperazine ring enhances solubility and bioavailability, facilitating interaction with cellular targets.
Target Interactions
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely through the inhibition of bacterial lipid biosynthesis, similar to other thiazole derivatives .
- Anticancer Properties : Initial studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways .
Biological Activity Data
The following table summarizes key biological activities reported for the compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibiotic candidate.
Case Study 2: Cancer Cell Line Testing
In vitro testing on human breast cancer cell lines showed that the compound reduced cell viability by over 60% at concentrations above 10 µM. Mechanistic studies revealed that it activates the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspases .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. For instance, derivatives with varying substituents on the piperazine ring have been synthesized and tested for improved potency .
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Force field validation : Cross-check docking results with molecular dynamics simulations to assess binding pose stability .
- Solvent effects : Re-evaluate calculations using explicit solvent models (e.g., TIP3P water) to improve accuracy .
- Experimental replication : Repeat assays with purified enantiomers if racemic mixtures were initially tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
